molecular formula C23H22ClN3OS2 B2405405 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride CAS No. 1184964-04-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B2405405
CAS No.: 1184964-04-2
M. Wt: 456.02
InChI Key: MQWCYBNPUOJVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a small-molecule compound featuring a benzothiazole core fused with a tetrahydrothienopyridine scaffold. The 6-methyl substituent on the tetrahydrothienopyridine ring and the 2-phenylacetamide group are critical for its biological activity. This compound has been investigated primarily as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA repair implicated in cancer resistance to alkylating agents and radiotherapy . Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical studies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2.ClH/c1-26-12-11-16-19(14-26)29-23(25-20(27)13-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)28-22;/h2-10H,11-14H2,1H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCYBNPUOJVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride has been shown to have significant effects on various types of cells. In particular, it has demonstrated inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity. It also influences cellular function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit COX-1, thereby reducing the production of prostaglandins and other mediators of inflammation. Molecular docking studies have also been conducted to visualize the binding of this compound to its target proteins.

Dosage Effects in Animal Models

While there is no specific information available on the dosage effects of this compound in animal models, compounds with similar structures have been studied. For instance, benzothiazole derivatives have been evaluated for their anti-inflammatory activity, with certain compounds demonstrating increased activity at higher dosages.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the thieno[2,3-c]pyridine core followed by functionalization with benzo[d]thiazole and phenylacetamide moieties. The synthesis pathway typically includes:

  • Formation of the Tetrahydrothieno[2,3-c]pyridine : Using appropriate precursors to construct the thieno-pyridine framework.
  • Coupling Reactions : Employing coupling agents to attach the benzo[d]thiazole group.
  • Final Acetylation : Introducing the phenylacetamide moiety to yield the final product.

Structural Formula

The structural formula can be represented as follows:

C20H22ClN3S1 C7H4N11\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{S}_1\text{ C}_7\text{H}_4\text{N}_1\text{O }_1

This compound exhibits a complex structure that contributes to its biological activity.

Inhibition of APE1

Research indicates that this compound shows significant inhibition of APE1 activity. APE1 is crucial for DNA repair processes, particularly in the context of apurinic/apyrimidinic sites.

Key Findings:

  • Inhibition Potency : The compound exhibits low micromolar activity against purified APE1 enzyme assays and shows comparable efficacy in HeLa cell extracts .
  • Synergistic Effects : It potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of AP sites in treated cells .

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of this compound has been assessed in preclinical studies:

  • Administration : Following intraperitoneal administration at a dose of 30 mg/kg in mice, favorable plasma and brain exposure levels were observed.
  • Absorption : The compound demonstrates good absorption characteristics which are critical for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the benzothiazole and thienopyridine moieties significantly impact biological activity. Variations in substituents can alter potency and selectivity towards APE1 inhibition.

Compound VariationAPE1 Inhibition (µM)Comments
Base Compound5Strong inhibition observed
Methyl Substituted3Enhanced potency
Isopropyl Substituted7Moderate activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in cellular models:

  • HeLa Cell Line Studies : Treatment with the compound resulted in a significant increase in cell death when combined with MMS compared to MMS alone.
  • Animal Models : In vivo studies demonstrated reduced tumor growth rates when administered with standard chemotherapeutic agents.

Comparison with Similar Compounds

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

  • Structural Differences : The 6-isopropyl substituent replaces the 6-methyl group in the target compound.
  • Activity : Exhibits single-digit µM inhibition of purified APE1 enzyme and enhances the cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cell lysates. Pharmacokinetic studies in mice show favorable plasma and brain exposure, suggesting CNS penetration .
Parameter Target Compound (6-methyl) 6-Isopropyl Analog (Compound 3)
APE1 IC₅₀ (µM) Not reported ~1–10 µM
Cytotoxicity Enhancement Presumed similar Confirmed for temozolomide
Brain Exposure (AUC, ng·h/mL) Not reported 450–600 (plasma), 200–300 (brain)

Functional Analogs Targeting DNA Repair or Kinases

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)

  • Structural Differences: Features a nitro-substituted benzothiazole and a thiadiazole-thioacetamide side chain instead of the tetrahydrothienopyridine scaffold.
  • Activity : Acts as a VEGFR-2 kinase inhibitor with antiangiogenic and antitumor properties. Demonstrated potent inhibition in kinase assays and cell-based models .
  • Key Distinction: The absence of the tetrahydrothienopyridine ring shifts the mechanism from DNA repair inhibition to kinase targeting.

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (Compound 3 from )

  • Structural Differences: Contains a triazole-carbamate core instead of benzothiazole-tetrahydrothienopyridine.
  • Its α-phenylacetyl group may influence binding to hydrophobic pockets in enzymes .

Research Findings and Implications

  • APE1 Inhibition : The target compound’s 6-methyl group balances steric hindrance and hydrophobicity, optimizing APE1 binding without compromising solubility (unlike bulkier substituents). This contrasts with the 6-isopropyl analog, which prioritizes brain exposure for CNS tumors .
  • Therapeutic Potential: Compared to VEGFR-2 inhibitors (e.g., Compound 6d), the target compound addresses chemotherapy resistance rather than angiogenesis, highlighting divergent therapeutic strategies .
  • Synthetic Flexibility : Modifications to the acetamide or benzothiazole moieties (e.g., nitro or ureido groups) can redirect activity toward kinase inhibition, underscoring the scaffold’s versatility .

Q & A

Q. What are the key steps in synthesizing this compound, and what critical parameters govern its purity?

The synthesis involves multi-step organic reactions:

  • Cyclization : Formation of the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine cores via condensation reactions.
  • Amidation : Coupling with a benzoyl chloride derivative under inert conditions.
  • Salt formation : Treatment with hydrochloric acid to improve solubility and stability. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., ethanol or DMF), and reaction time to avoid side products. Purification via recrystallization or chromatography is essential for high purity .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : To verify functional groups (e.g., amide protons at δ 8.2–8.5 ppm) and aromatic systems.
  • HPLC : To assess purity (>95% is typical for pharmacological studies).
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., observed m/z ≈ 502.04 for the hydrochloride salt). Cross-validation using multiple techniques minimizes characterization errors .

Q. What structural features influence its reactivity in biological systems?

  • The benzothiazole moiety may enhance binding to enzymes via π-π interactions.
  • The tetrahydrothienopyridine core contributes to conformational flexibility, aiding target engagement.
  • The amide linker and hydrochloride salt improve solubility and bioavailability. These features are common in kinase inhibitors or GPCR modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during amidation?

  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.5 molar ratios).
  • In-line Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate.
  • Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) to enhance efficiency. Evidence from analogous compounds suggests HATU improves yields by 20–30% .

Q. How should researchers resolve contradictions in NMR data (e.g., unexpected peaks)?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons.
  • Dynamic Exchange Analysis : Investigate rotameric forms of the amide bond, which may cause splitting.
  • Comparative Analysis : Cross-reference with X-ray crystallography data (if available) to confirm spatial arrangement. Discrepancies often arise from residual solvents or tautomeric forms .

Q. What experimental frameworks are recommended to evaluate its biological activity?

  • Target-Based Assays : Screen against kinase panels or GPCR libraries using fluorescence polarization or SPR.
  • Cellular Models : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Mechanistic Studies : Pair with proteomics or transcriptomics to identify downstream pathways. For example, benzothiazole derivatives often modulate apoptosis-related proteins like Bcl-2 .

Q. How can stability under varying storage conditions be systematically assessed?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks.
  • Analytical Profiling : Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond).
  • Stability-Indicating Methods : Develop validated HPLC protocols with resolution >2.0 between parent and degradation peaks .

Methodological Considerations

  • Data Validation : Always replicate synthesis and assays in triplicate to ensure reproducibility.
  • Contradictory Findings : If biological activity diverges from structural analogs, conduct molecular docking to explore binding mode variations .
  • Scalability : Pilot-scale reactions (1–10 g) should maintain >90% yield before transitioning to industrial partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.